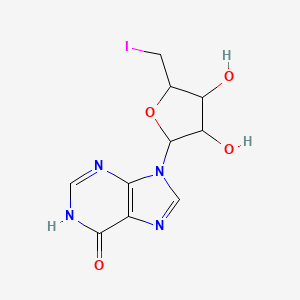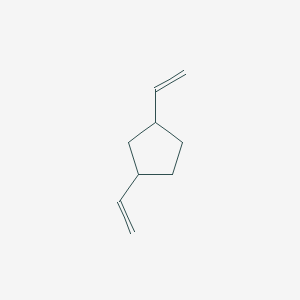
Cyclopentane, 1,3-diethenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentane, 1,3-diethenyl- is an organic compound with the molecular formula C9H12 It consists of a cyclopentane ring with two ethenyl groups attached at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: Cyclopentane, 1,3-diethenyl- can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as acetylene. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently.
Industrial Production Methods: In an industrial setting, cyclopentane, 1,3-diethenyl- can be produced by the continuous depolymerization and hydrogenation of dicyclopentadiene. This process involves decomposing dicyclopentadiene at high temperatures (160 to 400°C) in the presence of hydrogen gas and a diluting agent, followed by hydrogenation in a fixed bed reactor .
化学反応の分析
Types of Reactions: Cyclopentane, 1,3-diethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentane-1,3-dione.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The ethenyl groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under UV light.
Major Products:
Oxidation: Cyclopentane-1,3-dione.
Reduction: Cyclopentane, 1,3-diethyl-.
Substitution: Halogenated derivatives of cyclopentane.
科学的研究の応用
Cyclopentane, 1,3-diethenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex cyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: Cyclopentane, 1,3-diethenyl- is used in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of cyclopentane, 1,3-diethenyl- involves its interaction with various molecular targets. The ethenyl groups can undergo addition reactions with electrophiles, leading to the formation of new bonds and the generation of reactive intermediates. These intermediates can further react with other molecules, resulting in a cascade of chemical transformations. The compound’s reactivity is influenced by the presence of the cyclopentane ring, which can stabilize certain transition states and intermediates .
類似化合物との比較
Cyclopentane: A simple cycloalkane with the formula C5H10.
Cyclopentene: A cycloalkene with one double bond, formula C5H8.
Cyclopentadiene: A diene with two double bonds, formula C5H6.
Comparison: Cyclopentane, 1,3-diethenyl- is unique due to the presence of two ethenyl groups, which confer additional reactivity compared to cyclopentane and cyclopentene. Unlike cyclopentadiene, which is highly reactive due to conjugated double bonds, cyclopentane, 1,3-diethenyl- has isolated double bonds, making it less reactive but still versatile in chemical synthesis .
特性
CAS番号 |
22630-85-9 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC名 |
1,3-bis(ethenyl)cyclopentane |
InChI |
InChI=1S/C9H14/c1-3-8-5-6-9(4-2)7-8/h3-4,8-9H,1-2,5-7H2 |
InChIキー |
HLGOWXWFQWQIBW-UHFFFAOYSA-N |
正規SMILES |
C=CC1CCC(C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



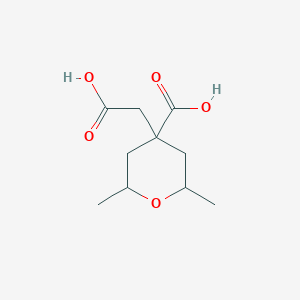
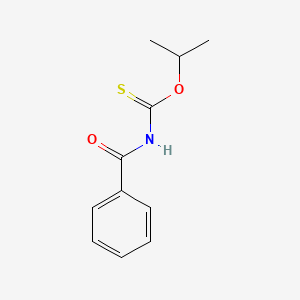
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)
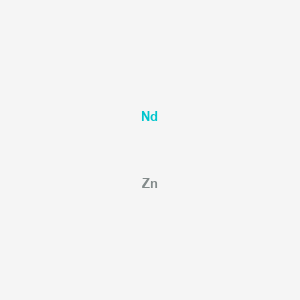
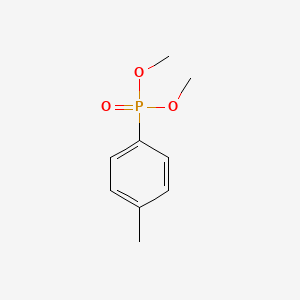
![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
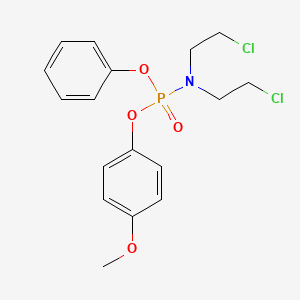
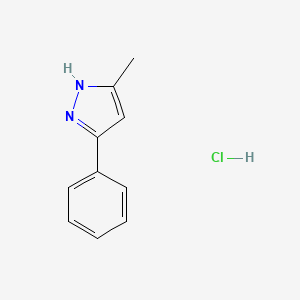


![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)

